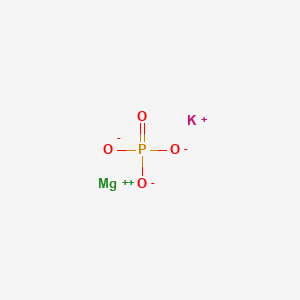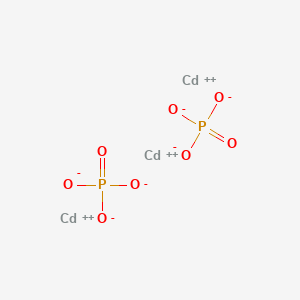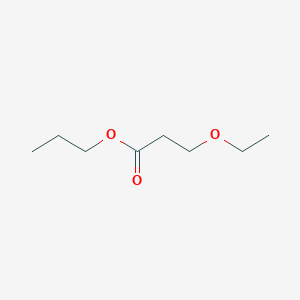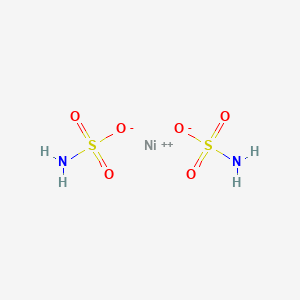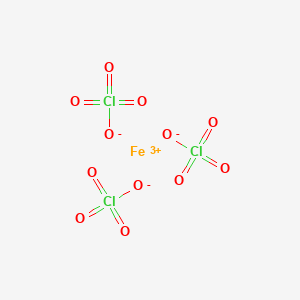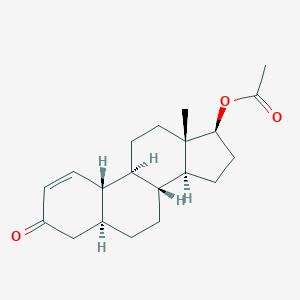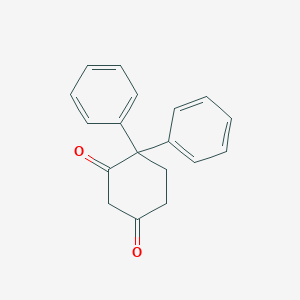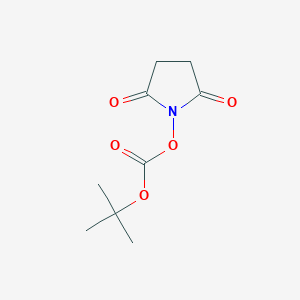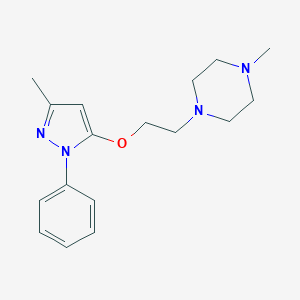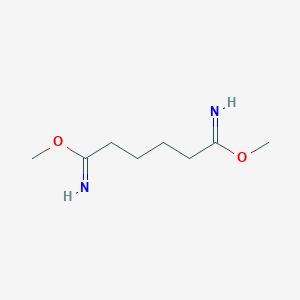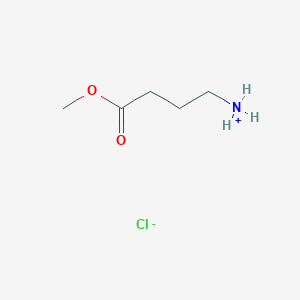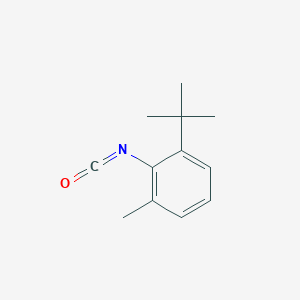
Yttrium oxide sulfide (Y2O2S)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium oxide sulfide (Y2O2S) is a compound that has gained significant attention in the scientific community due to its unique properties. It is a rare earth compound that has been extensively studied for its potential applications in various fields such as optoelectronics, catalysis, and bioimaging. In
Aplicaciones Científicas De Investigación
Yttrium oxide sulfide (Y2O2S) has been extensively studied for its potential applications in various fields. In optoelectronics, it has been used as a phosphor material for white light-emitting diodes (LEDs) due to its high luminescence efficiency. In catalysis, it has been used as a catalyst for the oxidation of organic compounds due to its high surface area and redox properties. In bioimaging, it has been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to enhance image contrast.
Mecanismo De Acción
The mechanism of action of Yttrium oxide sulfide (Y2O2S) is not fully understood. However, it is believed that its unique properties such as high surface area, redox properties, and luminescence efficiency play a crucial role in its various applications. In optoelectronics, Yttrium oxide sulfide (Y2O2S) absorbs energy from a light source and emits light at a longer wavelength. In catalysis, Yttrium oxide sulfide (Y2O2S) acts as a redox catalyst, facilitating the oxidation of organic compounds. In bioimaging, Yttrium oxide sulfide (Y2O2S) enhances image contrast by altering the magnetic properties of the surrounding tissue.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Yttrium oxide sulfide (Y2O2S) are not well studied. However, studies have shown that Yttrium oxide sulfide (Y2O2S) is biocompatible and does not cause any significant toxicity or adverse effects in vitro and in vivo. It has also been shown to have low cytotoxicity and hemolytic activity, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its unique properties such as high surface area, redox properties, and luminescence efficiency, which make it a versatile compound for various applications. However, the limitations of using Yttrium oxide sulfide (Y2O2S) in lab experiments include its high cost, difficulty in synthesis, and limited availability.
Direcciones Futuras
There are several future directions for the study of Yttrium oxide sulfide (Y2O2S). In optoelectronics, future research could focus on improving the luminescence efficiency of Yttrium oxide sulfide (Y2O2S) for more efficient white LED production. In catalysis, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) as a catalyst for other organic reactions. In bioimaging, future research could focus on developing Yttrium oxide sulfide (Y2O2S)-based contrast agents with improved imaging properties. Additionally, future research could focus on exploring the potential of Yttrium oxide sulfide (Y2O2S) in other fields such as energy storage and environmental remediation.
Conclusion:
In conclusion, Yttrium oxide sulfide (Y2O2S) is a rare earth compound that has gained significant attention in the scientific community due to its unique properties. It has potential applications in various fields such as optoelectronics, catalysis, and bioimaging. Its mechanism of action is not fully understood, but it is believed that its unique properties play a crucial role in its various applications. While Yttrium oxide sulfide (Y2O2S) has several advantages for lab experiments, it also has limitations such as its high cost and limited availability. Future research could focus on improving the properties of Yttrium oxide sulfide (Y2O2S) for more efficient and effective applications in various fields.
Métodos De Síntesis
The synthesis of Yttrium oxide sulfide (Y2O2S) can be achieved through several methods such as solid-state reaction, sol-gel method, and hydrothermal synthesis. Solid-state reaction involves mixing yttrium oxide and sulfur in a vacuum or inert atmosphere at high temperatures. Sol-gel method involves the hydrolysis of yttrium alkoxide followed by the addition of sulfur-containing compounds. Hydrothermal synthesis involves the reaction of yttrium salts and sulfur sources in an aqueous solution at high temperatures and pressures.
Propiedades
Número CAS |
12340-04-4 |
|---|---|
Nombre del producto |
Yttrium oxide sulfide (Y2O2S) |
Fórmula molecular |
O3S3Y4 |
Peso molecular |
499.8 g/mol |
Nombre IUPAC |
oxygen(2-);yttrium(3+);trisulfide |
InChI |
InChI=1S/3O.3S.4Y/q6*-2;4*+3 |
Clave InChI |
GFKJCVBFQRKZCJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
SMILES canónico |
[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[Y+3].[Y+3].[Y+3].[Y+3] |
Otros números CAS |
12340-04-4 |
Sinónimos |
Y2O2S yttrium oxide sulfide yttrium oxysulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



